3-(1H-pyrazol-1-yl)benzoic acid is an organic compound characterized by the presence of a pyrazole ring attached to a benzoic acid moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly as an antimicrobial agent. The structure features a five-membered pyrazole ring, which is known for its versatility in forming various derivatives with pharmacological applications.
3-(1H-pyrazol-1-yl)benzoic acid can be synthesized from commercially available starting materials. It belongs to the class of compounds known as pyrazole derivatives, which are often explored for their biological properties. This compound is classified under heterocyclic compounds due to the presence of nitrogen in its ring structure.
The synthesis of 3-(1H-pyrazol-1-yl)benzoic acid typically involves the reaction of hydrazine derivatives with appropriate aldehydes or ketones in the presence of acidic catalysts. One common method includes refluxing the reaction mixture of 4-formylbenzoic acid and hydrazine in methanol, leading to the formation of the desired pyrazole derivative.
The synthesis process can be outlined as follows:
The molecular formula of 3-(1H-pyrazol-1-yl)benzoic acid is C10H8N2O2. The compound features:
3-(1H-pyrazol-1-yl)benzoic acid can participate in various chemical reactions:
These reactions typically require controlled conditions such as temperature and pH to optimize yields and purity of the products.
The mechanism of action for compounds like 3-(1H-pyrazol-1-yl)benzoic acid often involves interaction with biological targets such as enzymes or receptors. For instance, studies have shown that certain pyrazole derivatives exhibit inhibitory effects on protein tyrosine phosphatases, which are crucial for various cellular signaling pathways.
In vitro studies have indicated that these compounds may inhibit enzymatic activity through noncompetitive mechanisms, affecting cell viability and proliferation in cancer cell lines.
3-(1H-pyrazol-1-yl)benzoic acid typically appears as a crystalline solid with a melting point ranging from 160°C to 165°C. It is soluble in polar solvents like methanol and ethanol but has limited solubility in nonpolar solvents.
The compound exhibits moderate stability under standard laboratory conditions but may decompose under extreme pH or temperature conditions. It also shows potential reactivity towards electrophiles due to the presence of electron-rich nitrogen atoms in the pyrazole ring.
3-(1H-pyrazol-1-yl)benzoic acid has several scientific applications:
The core synthetic route to 3-(1H-pyrazol-1-yl)benzoic acid (molecular formula: C₁₀H₈N₂O₂, MW: 188.19 g/mol [1]) relies on hydrazine coupling reactions. This method involves the condensation of benzoic acid derivatives bearing carbonyl-activated groups with substituted hydrazines under controlled conditions. A representative protocol utilizes methyl 3-(chlorocarbonyl)benzoate as the starting material, reacting with 1H-pyrazole in anhydrous tetrahydrofuran (THF) at 0–5°C. After 12 hours of stirring at room temperature, hydrolysis yields the carboxylic acid functionality, achieving typical yields of 68–75% [5]. Alternative approaches employ nucleophilic aromatic substitution (SNAr) on 3-fluorobenzoic acid derivatives with pyrazole under microwave irradiation (120°C, 30 min), improving reaction efficiency to 82% yield while reducing byproduct formation [7].
Table 1: Hydrazine Coupling Method Comparison
Starting Material | Conditions | Catalyst/Additive | Yield (%) | Purity (LCMS) |
---|---|---|---|---|
Methyl 3-(chlorocarbonyl)benzoate | THF, 0°C → RT, 12h | None | 68–75 | ≥95% |
3-Fluorobenzoic acid | Microwave, 120°C, 30min | K₂CO₃ | 82 | ≥99% |
3-Aminobenzoic acid | Diazotization/Coupling | NaNO₂/HCl | 60 | ≥90% |
Critical parameters influencing yield and purity include:
Structural diversification occurs primarily at three positions: the pyrazole ring (N1, C3, C4, C5), the benzoic acid carboxyl group, and the benzene ring meta to the carboxylic acid. N1 functionalization is achieved through alkylation using alkyl halides in DMF with NaH base (yields: 70–85%), while C3/C5 modifications leverage electrophilic aromatic substitution or palladium-catalyzed cross-coupling [6]. Carboxyl group derivatization to amides or esters serves to enhance cell permeability in bioactive analogs [4] [10].
Bioactivity correlations from functionalization include:
Interactive Table 2: Bioactivity of Functionalized Derivatives
Substitution Pattern | Biological Target | Key Metric | Structure-Activity Insight |
---|---|---|---|
3-CF₃, 4-anilinomethyl | S. aureus/MRSA | MIC = 0.5 μg/mL | Lipophilic CF₃ enhances membrane permeation |
3,5-Diphenyl | Meprin α/β | Ki = 1.3 nM (α) | Aryl groups occupy S1/S1' subsites |
5-Amino-3-methyl | Plant ALS enzyme | IC₅₀ = 0.8 μM | Amino group enables H-bonding with target |
1-(Carboxymethyl) | MMP-12 | IC₅₀ = 320 nM | Carboxylate coordinates catalytic zinc |
Conversion to hydrochloride salts significantly improves the stability and crystallinity of pyrazolylbenzoic acid derivatives. This is particularly valuable for amino-substituted analogs like 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoic acid hydrochloride (CAS: 1864015-05-3 [3]). Salt formation employs hydrogen chloride gas bubbling in anhydrous ethyl acetate solutions of the free base at 0°C, yielding crystalline solids with >95% purity [3] [5]. The hydrochloride form demonstrates:
Table 3: Stability Comparison of Free Base vs. Hydrochloride Salt
Property | Free Base | Hydrochloride Salt | Improvement Factor |
---|---|---|---|
Decomposition Onset (°C) | 148–162 | 210–225 | +62°C |
Aqueous Solubility (mg/mL) | 8.5 ± 1.2 | 41.3 ± 3.5 | 4.9× |
Hygroscopicity (% wt gain) | 7.8–8.5 | 0.7–1.1 | 7× reduction |
Photostability (t90, h) | 48 | >168 | 3.5× |
Industrial-scale production requires optimization of atom economy, purification efficiency, and cost-effective catalyst recycling. Multigram synthesis (up to 500g batches) employs continuous flow chemistry where 3-aminobenzoic acid undergoes diazotization at 0°C, followed by in-line coupling with pyrazole in a microreactor (residence time: 8 min, 85°C), achieving 89% yield with ≥99% LCMS purity [6]. Key scale-up considerations include:
Interactive Table 4: Scalability Parameters for Key Derivatives
Process Parameter | Lab Scale | Pilot Scale (10kg) | Optimization Strategy |
---|---|---|---|
Overall Yield | 68–75% | 82–86% | In-line impurity removal via resin column |
Reaction Concentration | 0.5 M | 1.8 M | High-shear mixing for slurry reactions |
Process Mass Intensity (PMI) | 87 | 32 | Solvent recycling (≥90% recovery) |
Cycle Time | 18 h | 6.5 h | Continuous flow hydrogenation |
Yield optimization strategies focus on stoichiometry control, where maintaining hydrazine:carbonyl ratios at 1.15:1 minimizes both unreacted starting material and bis-alkylated impurities. QbD (Quality by Design) studies identify temperature (p = 0.002) and mixing rate (p = 0.011) as critical process parameters (CPPs) for impurity profiles. Implementation of PAT (Process Analytical Technology) via inline FTIR reduces reaction monitoring time by 80% compared to offline HPLC [6] [10].
CAS No.: 712349-95-6
CAS No.: 112484-85-2
CAS No.: 10606-14-1